Dalbavancin (hydrochloride) Dalbavancin (hydrochloride) Dalbavancin is a semisynthetic, vancomycin class lipoglycopeptide with antibacterial activity against a variety of gram-positive pathogens, including methicillin-resistant S. aureus & S. epidermidis (MRSA & MRSE), but not gram-negative or vancomycin-resistant enterococci that possess VanA gene. Similar to vancomycin and other class members (e.g. teicoplanin, telavancin, ramoplanin, and ritavancin), dalbavancin disrupts bateria cell wall formation and cell membrane integrity by targeting the D-alanyl-D-alanyl residues on the growing peptidoglycan chains, blocking transpeptidation and peptidoglycan elongation.
Brand Name: Vulcanchem
CAS No.: 171500-79-1
VCID: VC0524962
InChI: InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
SMILES: CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Molecular Formula: C88H101Cl3N10O28
Molecular Weight: 1853.17

Dalbavancin (hydrochloride)

CAS No.: 171500-79-1

Inhibitors

VCID: VC0524962

Molecular Formula: C88H101Cl3N10O28

Molecular Weight: 1853.17

Purity: >90% (or refer to the Certificate of Analysis)

Dalbavancin (hydrochloride) - 171500-79-1

CAS No. 171500-79-1
Product Name Dalbavancin (hydrochloride)
Molecular Formula C88H101Cl3N10O28
Molecular Weight 1853.17
IUPAC Name (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Standard InChI InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
Standard InChIKey PEXPCJWLNBNBNT-AXKGEONOSA-N
SMILES CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Appearance Off-white solid powder
Description Dalbavancin is a semisynthetic, vancomycin class lipoglycopeptide with antibacterial activity against a variety of gram-positive pathogens, including methicillin-resistant S. aureus & S. epidermidis (MRSA & MRSE), but not gram-negative or vancomycin-resistant enterococci that possess VanA gene. Similar to vancomycin and other class members (e.g. teicoplanin, telavancin, ramoplanin, and ritavancin), dalbavancin disrupts bateria cell wall formation and cell membrane integrity by targeting the D-alanyl-D-alanyl residues on the growing peptidoglycan chains, blocking transpeptidation and peptidoglycan elongation.
Purity >90% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe.
Reference 1. Arhin FF, Seguin DL, Belley A, Moeck G. In vitro stepwise selection of reduced susceptibility to lipoglycopeptides in enterococci. Diagn Microbiol Infect Dis. 2017 Oct;89(2):168-171. doi: 10.1016/j.diagmicrobio.2017.06.023. Epub 2017 Jul 1. PMID: 28733126.

2. Hobdey SE, Katahira EJ, Dockstader P, Davidson SM, Bond L, Bolz DD, Bryant AE, Stevens DL. Subinhibitory Dalbavancin Attenuates Exotoxin Production from Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus In Vitro. Antimicrob Agents Chemother. 2017 Oct 24;61(11):e01090-17. doi: 10.1128/AAC.01090-17. PMID: 28874375; PMCID: PMC5655096.

3. Al Jalali V, Zeitlinger M. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides. Clin Pharmacokinet. 2018 Jul;57(7):797-816. doi: 10.1007/s40262-017-0623-4. PMID: 29332251; PMCID: PMC5999141.

4. Pfaller MA, Mendes RE, Sader HS, Castanheira M, Flamm RK. Activity of dalbavancin tested against Gram-positive clinical isolates causing skin and skin-structure infections in paediatric patients from US hospitals (2014-2015). J Glob Antimicrob Resist. 2017 Dec;11:4-7. doi: 10.1016/j.jgar.2017.06.003. Epub 2017 Jul 19. PMID: 28735053.

5. Pfaller MA, Flamm RK, Castanheira M, Sader HS, Mendes RE. Dalbavancin in-vitro activity obtained against Gram-positive clinical isolates causing bone and joint infections in US and European hospitals (2011-2016). Int J Antimicrob Agents. 2018 Apr;51(4):608-611. doi: 10.1016/j.ijantimicag.2017.12.011. Epub 2017 Dec 23. PMID: 29277526.
PubChem Compound 16134627
Last Modified Nov 12 2021
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